![molecular formula C15H26O2 B12676215 [S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate CAS No. 94086-63-2](/img/structure/B12676215.png)
[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are often used in perfumes and flavorings. This particular compound is characterized by its unique structure, which includes a double bond and a chiral center, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate typically involves esterification reactions. One common method is the reaction between 3,7-dimethyl-6-octen-1-ol and 2-methyl-2-butenoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized catalysts can also enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and crystallization are employed to obtain the ester in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydrox
Propriétés
Numéro CAS |
94086-63-2 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
[(3S)-3,7-dimethyloct-6-enyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,13H,7,9-11H2,1-5H3/b14-6+/t13-/m0/s1 |
Clé InChI |
UCFQYMKLDPWFHZ-VYAXBHEWSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)OCC[C@@H](C)CCC=C(C)C |
SMILES canonique |
CC=C(C)C(=O)OCCC(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


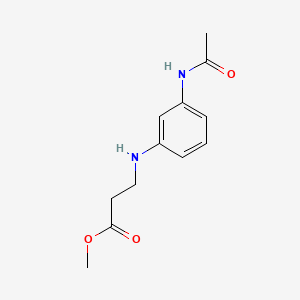
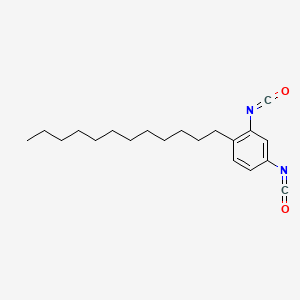
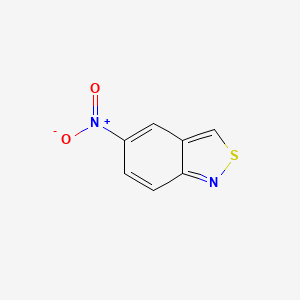
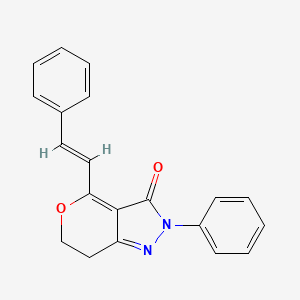
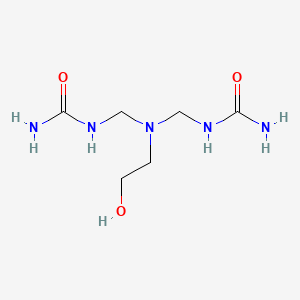
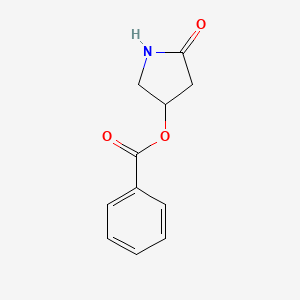
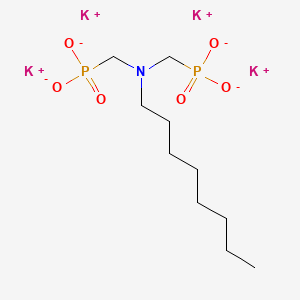
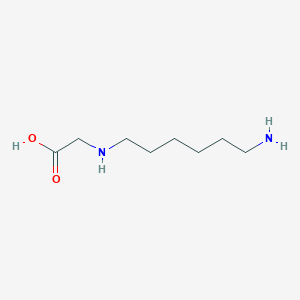
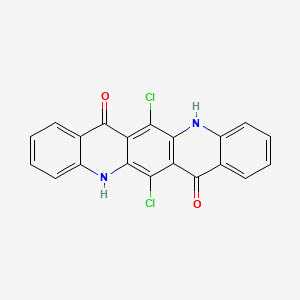
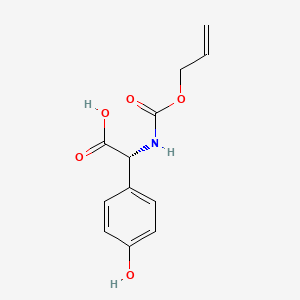

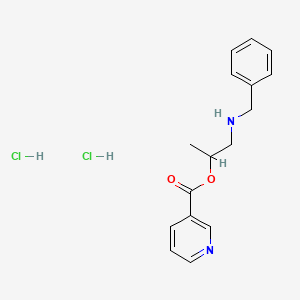
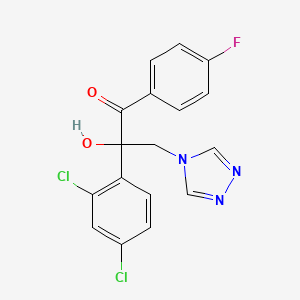
![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
